molecular formula C17H22N4O4 B13709664 (2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine

(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine

Cat. No.: B13709664
M. Wt: 346.4 g/mol
InChI Key: NNBVAZYHYUBQCU-UHFFFAOYSA-N
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Description

(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine is a synthetic compound that belongs to the class of azido-pyrrolidines. This compound is characterized by the presence of an azido group at the 4th position, a Boc (tert-butoxycarbonyl) protecting group at the 1st position, and a Cbz (benzyloxycarbonyl) protecting group at the 2nd position. These functional groups make it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Protection of the amine group: The amine group at the 1st position is protected using Boc anhydride under basic conditions to form the Boc-protected intermediate.

    Introduction of the Cbz group: The hydroxyl group at the 2nd position is protected using Cbz chloride in the presence of a base to form the Cbz-protected intermediate.

    Azidation: The azido group is introduced at the 4th position through a nucleophilic substitution reaction using sodium azide in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

    Deprotection: The Boc and Cbz protecting groups can be removed under acidic or hydrogenolytic conditions, respectively.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium azide in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogen gas with Pd/C for Cbz removal.

Major Products Formed

    Reduction: Formation of (2S,4R)-4-Amino-1-Boc-2-Cbz-pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

    Deprotection: Formation of the free amine and hydroxyl derivatives.

Scientific Research Applications

(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Utilized in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine involves its ability to undergo chemical transformations that introduce functional groups into target molecules. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and drug development to create molecules with specific biological activities.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-Fluoroproline: A fluorinated analog used in protein stabilization.

    (2S,4R)-4-Hydroxyproline: A hydroxylated analog found in collagen.

    (2S,4R)-4-Methylproline: A methylated analog used in peptide synthesis.

Uniqueness

(2S,4R)-4-Azido-1-Boc-2-Cbz-pyrrolidine is unique due to the presence of the azido group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the synthesis of complex molecules and bioconjugates, distinguishing it from other similar compounds that lack this functional group.

Properties

IUPAC Name

2-O-benzyl 1-O-tert-butyl 4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-17(2,3)25-16(23)21-10-13(19-20-18)9-14(21)15(22)24-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBVAZYHYUBQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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